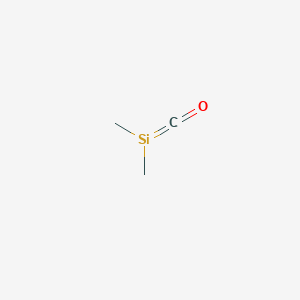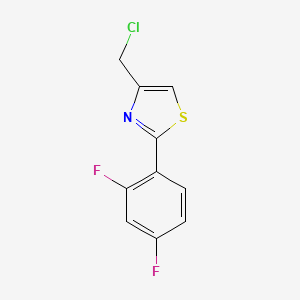
4-(Chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and two fluorine atoms attached to a phenyl ring, making it a unique and potentially useful molecule in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole typically involves the reaction of 2,4-difluoroaniline with chloroacetyl chloride in the presence of a base, followed by cyclization with sulfur and a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The presence of the chloromethyl group allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or activation of certain enzymes or receptors. The fluorine atoms can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)-2-phenyl-1,3-thiazole: Lacks the fluorine atoms, which may result in different chemical and biological properties.
2-(2,4-Difluorophenyl)-1,3-thiazole:
4-(Bromomethyl)-2-(2,4-difluorophenyl)-1,3-thiazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity and properties.
Uniqueness
The unique combination of the chloromethyl group and the difluorophenyl ring in 4-(Chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole imparts distinct chemical and biological properties. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various research and industrial applications.
Propriétés
Numéro CAS |
113264-14-5 |
|---|---|
Formule moléculaire |
C10H6ClF2NS |
Poids moléculaire |
245.68 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H6ClF2NS/c11-4-7-5-15-10(14-7)8-2-1-6(12)3-9(8)13/h1-3,5H,4H2 |
Clé InChI |
QTIIBDYOYJXGJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)C2=NC(=CS2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
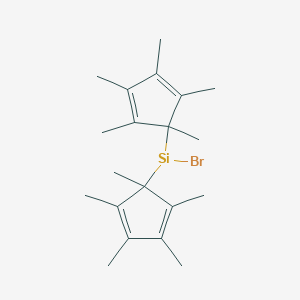
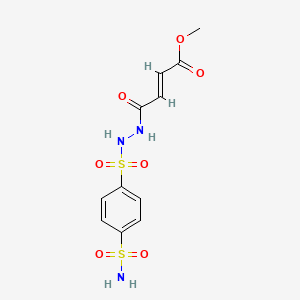

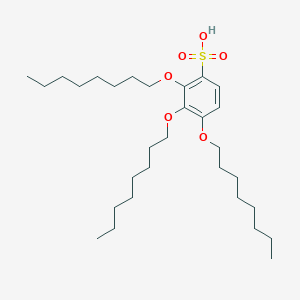

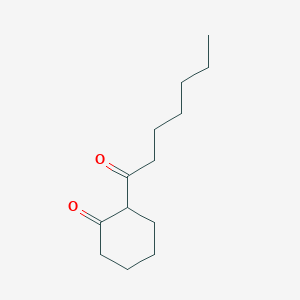
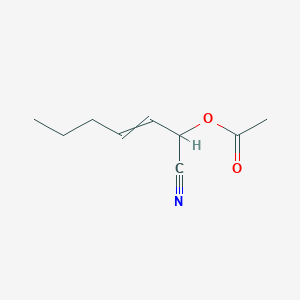
![2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate](/img/structure/B14300780.png)
![3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid](/img/structure/B14300782.png)
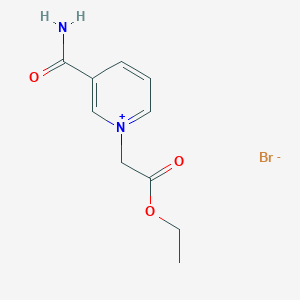
![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)

